molecular formula C14H10N2O3 B1463774 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid CAS No. 1111000-64-6

2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid

Cat. No.: B1463774
CAS No.: 1111000-64-6
M. Wt: 254.24 g/mol
InChI Key: PULTVJUNVUPMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid (CAS 1111000-64-6) is a high-purity heterocyclic compound with a molecular weight of 254.24 g/mol and a molecular formula of C 14 H 10 N 2 O 3 . This compound features a fused pyrido[2,1-b]quinazoline scaffold, which is a privileged structure in medicinal chemistry, and is functionalized with a carboxylic acid group at position 6 and a methyl substituent at position 2 . The carboxylic acid moiety is a key handle for further synthetic derivatization, making this compound a valuable building block for the creation of more complex molecules for biological screening . The synthetic route to this compound typically involves a cyclocondensation reaction between substituted aminobenzoic acids and chloronicotinic acid derivatives under controlled acidic conditions, often using polar aprotic solvents like dimethylformamide (DMF) . The final product is rigorously characterized and purified using techniques such as reverse-phase HPLC to ensure a high level of purity (>95%) suitable for research applications . Researchers are exploring its potential as a key intermediate in various scientific fields, including medicinal chemistry for the development of novel therapeutic agents. Related compounds within the same structural family have demonstrated notable biological activities in scientific literature; for instance, a close analog (11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid) has been investigated for its antiallergic properties through the inhibition of mediator release . This suggests the broader pyridoquinazoline chemical class is a promising area for research into bioactive molecules. Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

2-methyl-11-oxopyrido[2,1-b]quinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-8-4-5-11-10(7-8)13(17)16-6-2-3-9(14(18)19)12(16)15-11/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULTVJUNVUPMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=CC=CN3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid generally involves:

  • Condensation and Cyclization Reactions: The key step is the cyclization of substituted aminobenzoic acids with chloronicotinic acid derivatives under acidic conditions to form the fused pyridoquinazoline ring system.
  • Multi-step Organic Reactions: These include initial formation of intermediates such as substituted benzothiazoles or aminobenzoic acid derivatives, followed by cyclocondensation and oxidation steps to yield the target compound.

Specific Reaction Conditions

  • Temperature: Controlled heating typically in the range of 80–100°C is employed to promote cyclization without decomposing sensitive intermediates.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) are preferred for their ability to dissolve reactants and facilitate nucleophilic substitution.
  • Catalysts: Acidic catalysts may be used to accelerate condensation and cyclization.
  • Stoichiometry: Precise molar ratios of aminobenzoic acid derivatives and chloronicotinic acid precursors are critical to minimize side reactions and improve yield.

Industrial Scale Considerations

  • Continuous Flow Reactors: For large-scale production, continuous flow systems are used to enhance reaction control, reproducibility, and scalability.
  • Automated Systems: Automation helps maintain consistent reaction parameters and product quality.
  • Purification: Reverse-phase high-performance liquid chromatography (HPLC) is commonly used to achieve >95% purity.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Preparation of aminobenzoic acid derivative Starting from substituted benzothiazole, hydrolytic cleavage under acidic/basic conditions Formation of 2-aminobenzoic acid intermediate
2 Cyclocondensation Reaction with chloronicotinic acid derivative in DMF at 80–100°C with acid catalyst Formation of pyridoquinazoline ring system
3 Oxidation Use of oxidizing agents like potassium permanganate or hydrogen peroxide Formation of 11-oxo functional group
4 Purification Reverse-phase HPLC or recrystallization Isolation of pure this compound

Reaction Mechanism Insights

  • Cyclization Mechanism: The amino group of the aminobenzoic acid attacks the electrophilic carbon of the chloronicotinic acid derivative, followed by ring closure to form the fused heterocyclic system.
  • Oxidation: Introduction of the 11-oxo group is achieved by selective oxidation of the intermediate quinazoline ring, often using mild oxidants to avoid over-oxidation.
  • Substituent Effects: The methyl group at position 2 influences the steric and electronic environment, which can affect cyclization efficiency and yield.

Yield and Optimization Challenges

  • The synthesis of the unmethylated analog (11-oxopyrido[2,1-b]quinazoline-6-carboxylic acid) typically yields around 24.5%, indicating moderate efficiency.
  • Incorporation of the methyl group at position 2 may further reduce yields due to steric hindrance or side reactions during cyclization.
  • Optimization focuses on:
    • Reaction temperature control
    • Solvent selection
    • Catalyst concentration
    • Stoichiometric balance
    • pH adjustment during cyclization to minimize side products

Characterization and Purity Assessment

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Confirm structural identity and substituent positions Distinct aromatic proton signals and methyl group peaks
High-Performance Liquid Chromatography (HPLC) Assess purity (>95% target) Sharp, single peak indicating purity
Mass Spectrometry (MS) Verify molecular ion peak Molecular ion peak at m/z = 254.24 (M+1)
Elemental Analysis Confirm empirical formula Carbon, hydrogen, nitrogen percentages consistent with C14H10N2O3
Fourier-Transform Infrared Spectroscopy (FT-IR) Confirm functional groups (carboxylic acid, oxo) Characteristic peaks for carboxyl (~1700 cm⁻¹) and ketone groups

Summary Table of Preparation Method Parameters

Parameter Typical Conditions Notes/Impact on Synthesis
Starting Materials Substituted aminobenzoic acid, chloronicotinic acid derivatives Purity critical for yield
Solvent Dimethylformamide (DMF) Enhances solubility and reaction rate
Temperature 80–100°C Optimal for cyclization without decomposition
Catalyst Acidic catalyst (e.g., HCl) Promotes condensation and ring closure
Reaction Time Several hours (varies by scale) Longer times may increase yield but risk side reactions
Purification Reverse-phase HPLC, recrystallization Ensures high purity (>95%)
Yield ~24.5% for unmethylated analog; methyl derivative yields lower Optimization ongoing

Research Findings and Notes

  • The methyl substitution at position 2 influences the synthetic route, often complicating cyclization due to steric effects.
  • The compound serves as a key intermediate for further derivatization, especially in medicinal chemistry for anticancer and antimicrobial research.
  • Industrial synthesis adapts laboratory methods with continuous flow and automation to improve reproducibility and throughput.
  • The carboxylic acid moiety at position 6 is critical for biological activity and thus must be preserved during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pyrido[2,1-b]quinazoline core is versatile, with modifications at the carboxylic acid position and substituents significantly altering biological activity. Key analogs include:

Table 1: Structural and Functional Comparison of Pyrido[2,1-b]quinazoline Derivatives

Compound Name Substituents Biological Activity Key Data References
2-Methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid Methyl (C2), COOH (C6) Anticancer (preclinical) Precursor for carboxamide derivatives; MS [M + 1] = 255 (estimated)
11-Oxopyrido[2,1-b]quinazoline-6-carboxylic acid (6b) COOH (C6) Not reported (synthetic intermediate) Yield: 24.5%; MS [M + 1] = 241; ¹H NMR: δ 9.50–7.72 ppm
11-Oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid (Sm 857) COOH (C2) Antiallergic (inhibits histamine/SRS-A release) IC₅₀: 10⁻⁶–10⁻⁴ g/ml; non-specific smooth muscle relaxation
2-Ethoxy-11-oxopyrido[2,1-b]quinazoline-8-carboxylic acid Ethoxy (C2), COOH (C8) Supplier-listed (no activity reported) InChIKey: MADNRJDFDLGMDH-UHFFFAOYSA-M
N-[2-(Dimethylamino)ethyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide (15) COOH replaced with carboxamide (C6) RNA polymerase inhibition (potential antiviral) Yield: 38%; ¹H NMR: δ 9.16–7.18 ppm

Key Findings :

Positional Isomerism Dictates Activity: The 6-carboxylic acid derivatives (e.g., 2-methyl-6-COOH and 6b) are primarily investigated for anticancer applications, serving as precursors for carboxamide derivatives . In contrast, the 2-carboxylic acid isomer (Sm 857) exhibits antiallergic activity, inhibiting histamine and leukotriene release in guinea pig and human lung models .

Carboxamide vs. Carboxylic Acid: Replacing the C6-COOH with a carboxamide (e.g., compound 15) shifts activity toward RNA polymerase inhibition, suggesting the carboxylic acid moiety is critical for anticancer targeting .

Synthetic Challenges :

  • The synthesis of 6-carboxylic acid derivatives (e.g., 6b) suffers from low yields (24.5%), likely due to steric hindrance or side reactions during cyclization . Modifications like methyl incorporation (target compound) may further complicate synthesis, though specific data are unavailable.

Biological Activity

Chemical Identity and Structure
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid is an organic compound with the molecular formula C14H10N2O3C_{14}H_{10}N_{2}O_{3} and a molecular weight of 254.24 g/mol. Its structural features include a pyridoquinazoline core, which is significant for its biological activity. The compound's IUPAC name is derived from its unique arrangement of functional groups and aromatic rings, which are crucial for its reactivity and potential therapeutic applications.

Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions. Common methods employ catalysts and specific solvents to optimize yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency and consistency.

Biological Activity

Research has indicated that this compound exhibits various biological activities, notably in the fields of antimicrobial and anticancer properties.

Antimicrobial Activity

In studies assessing antimicrobial efficacy, derivatives of pyrido[2,1-b]quinazoline compounds have shown promising results against a range of pathogens. For instance, a series of analogs were evaluated for their potential as antiallergy agents, demonstrating significant activity in rat models compared to established drugs like cromolyn sodium .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Research indicates that it may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Experimental data highlight its ability to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

The biological effects of this compound are believed to result from its interaction with enzymes or receptors that modulate cellular pathways. The exact mechanisms remain an area of active research but are thought to involve inhibition of key signaling pathways associated with inflammation and tumorigenesis.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructural SimilarityNotable Activity
2-methoxy-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamideSimilar core structureVarying antimicrobial effects
11-Oxo-11H-pyrido[2,1-b]quinazolineRelated scaffoldPotent antiallergy properties in animal models

These comparisons underscore the distinct biological profiles that can arise from minor structural variations within the pyridoquinazoline family.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several pyridoquinazoline derivatives, including this compound. The results indicated significant inhibition against gram-positive bacteria, suggesting potential utility in developing new antibiotics.

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that this compound could induce cell death through apoptosis. The study highlighted its effectiveness against breast cancer cells, warranting further exploration into its mechanism and potential as a therapeutic agent.

Q & A

Advanced Research Question

  • Salt formation (e.g., sodium or hydrochloride salts) improves aqueous solubility.
  • Co-crystallization with cyclodextrins enhances stability under physiological pH.
  • Nanoencapsulation (liposomes/PEGylated nanoparticles) prolongs half-life in vivo.
    Stability studies (40°C/75% RH for 6 months) and HPLC tracking of degradation products (e.g., decarboxylated analogs) are critical .

How can computational modeling guide the design of derivatives with improved target affinity?

Advanced Research Question

  • Molecular docking (AutoDock Vina) predicts binding to topoisomerase II or EGFR kinase.
  • QSAR models correlate logP values with cytotoxicity (r² > 0.85).
  • MD simulations (GROMACS) assess conformational stability in binding pockets.
    Recent work identified a hydrophobic pocket in DNA gyrase as a key target, guiding methyl group placement for enhanced Van der Waals interactions .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Advanced Research Question

  • Side reactions during cyclization: Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂).
  • Low yields in final steps : Use continuous-flow reactors for precise temperature control.
  • Purification bottlenecks : Switch from column chromatography to preparative HPLC.
    Pilot-scale batches (100 g) achieved 65% yield with <2% impurities using these adjustments .

What in vivo pharmacokinetic parameters should be prioritized for lead optimization?

Advanced Research Question

  • Oral bioavailability (%F): Improve via prodrug strategies (e.g., esterification of the carboxylic acid).
  • Plasma half-life : Monitor using LC-MS/MS in rodent models.
  • Tissue distribution : Radiolabeled analogs (³H/¹⁴C) track accumulation in target organs.
    Compound 31 (MF-934) showed a 4.2-hour half-life in primates, with 22% urinary excretion, indicating renal clearance dominance .

How can researchers resolve contradictory data in cytotoxicity vs. selectivity profiles?

Advanced Research Question

  • Off-target screening (e.g., kinase panels) identifies non-specific binding.
  • Transcriptomic profiling (RNA-seq) differentiates apoptosis pathways (e.g., caspase-8 vs. -9 activation).
  • Dose-ranging studies separate cytotoxic effects from cytostatic mechanisms.
    A 2024 study found that derivatives with IC₅₀ < 10 nM showed high hepatocyte toxicity, necessitating structural tweaks to the pyrido ring .

What analytical methods validate degradation pathways under accelerated storage conditions?

Advanced Research Question

  • Forced degradation studies : Expose to heat (60°C), light (1.2 million lux-hours), and humidity.
  • LC-MS identifies major degradants (e.g., decarboxylation or oxidation products).
  • Kinetic modeling (Arrhenius equation) predicts shelf-life.
    Under 40°C/75% RH, the parent compound showed 5% degradation over 3 months, primarily via hydrolysis of the oxo group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 2
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.